molecular formula C10H6F4O B7992707 2,3,4,5-Tetrafluorophenyl cyclopropyl ketone

2,3,4,5-Tetrafluorophenyl cyclopropyl ketone

Cat. No.: B7992707
M. Wt: 218.15 g/mol
InChI Key: GXAXBQMBRRNXHL-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrafluorophenyl cyclopropyl ketone (CAS 1443342-66-2) is a high-value chemical building block with the molecular formula C10H6F4O and a molecular weight of 218.15 g/mol . This compound features a cyclopropyl ketone group, a motif known for its significant ring strain and unique reactivity, which makes it a versatile intermediate in advanced organic synthesis . The tetrafluorophenyl ring is a common bioisostere, and its incorporation can fine-tune the lipophilicity, metabolic stability, and binding affinity of drug candidates . Cyclopropyl ketones are highly useful scaffolds in medicinal chemistry. Their incorporation into drug candidates can improve potency, metabolic stability, and pharmacokinetic properties by imposing conformational restrictions and enhancing 3D shape complementarity with protein targets . This compound serves as a crucial precursor in various synthetic transformations, including ring-opening and cyclization reactions. For instance, cyclopropyl ketones can undergo Cloke–Wilson rearrangement to form five-membered heterocycles like dihydrofurans, which are privileged structures in many active pharmaceutical ingredients . Furthermore, recent catalytic methods, such as hydrogen-borrowing catalysis, allow for the α-cyclopropanation of ketones, providing sustainable routes to these strained systems . The compound is also relevant in novel C–C activation and cross-coupling methodologies, enabling the synthesis of complex, difunctionalized open-chain molecules from the strained cyclopropane ring . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals. All information provided is for research reference.

Properties

IUPAC Name

cyclopropyl-(2,3,4,5-tetrafluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4O/c11-6-3-5(10(15)4-1-2-4)7(12)9(14)8(6)13/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAXBQMBRRNXHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC(=C(C(=C2F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 2,3,4,5-Tetrafluorobenzoyl Chloride

The synthesis often begins with the conversion of 2,3,4,5-tetrafluorobenzoic acid to its acyl chloride derivative. As demonstrated in the preparation of fluoroquinoline intermediates, this step involves refluxing the carboxylic acid with thionyl chloride (SOCl₂) under anhydrous conditions:

C6F4H1COOH+SOCl2C6F4H1COCl+SO2+HCl\text{C}_6\text{F}_4\text{H}_1\text{COOH} + \text{SOCl}_2 \rightarrow \text{C}_6\text{F}_4\text{H}_1\text{COCl} + \text{SO}_2 + \text{HCl}

The crude acyl chloride is typically used without further purification due to its sensitivity to hydrolysis. This intermediate’s reactivity enables subsequent nucleophilic substitutions or Friedel-Crafts-type reactions.

Coupling with Cyclopropyl Organometallic Reagents

Cyclopropylmagnesium bromide (C₃H₅MgBr) or lithium cyclopropylcuprate (C₃H₅CuLi) can react with 2,3,4,5-tetrafluorobenzoyl chloride to form the target ketone. However, Grignard reagents preferentially add to carbonyl groups rather than displacing chloride, necessitating controlled stoichiometry and low temperatures (−78°C). For example:

C6F4H1COCl+C3H5MgBrC6F4H1COC3H5+MgBrCl\text{C}_6\text{F}_4\text{H}_1\text{COCl} + \text{C}_3\text{H}_5\text{MgBr} \rightarrow \text{C}_6\text{F}_4\text{H}_1\text{COC}_3\text{H}_5 + \text{MgBrCl}

This method is complicated by competing side reactions, such as over-addition to form tertiary alcohols. To mitigate this, organocuprates—which exhibit higher selectivity for acyl chlorides—are preferred.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling between cyclopropyl boronic acid (C₃H₅B(OH)₂) and a tetrafluorophenyl carbonyl electrophile offers a modular approach. For instance, a preformed bromo- or iodo-substituted tetrafluorophenyl ketone can couple with the boronic acid under Suzuki conditions:

C6F4H1COBr+C3H5B(OH)2Pd(PPh3)4,baseC6F4H1COC3H5+Byproducts\text{C}_6\text{F}_4\text{H}_1\text{COBr} + \text{C}_3\text{H}_5\text{B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{base}} \text{C}_6\text{F}_4\text{H}_1\text{COC}_3\text{H}_5 + \text{Byproducts}

This route requires synthesis of the halogenated ketone precursor, which may involve directed ortho-metalation or electrophilic halogenation of the parent ketone.

Kumada Coupling

Cyclopropyl Grignard reagents can couple with tetrafluorophenyl carbonyl derivatives in the presence of nickel or palladium catalysts. For example:

C6F4H1COCl+C3H5MgBrNi(dppp)Cl2C6F4H1COC3H5+MgBrCl\text{C}_6\text{F}_4\text{H}_1\text{COCl} + \text{C}_3\text{H}_5\text{MgBr} \xrightarrow{\text{Ni(dppp)Cl}_2} \text{C}_6\text{F}_4\text{H}_1\text{COC}_3\text{H}_5 + \text{MgBrCl}

This method avoids the need for pre-halogenated substrates but requires rigorous exclusion of moisture and oxygen to prevent catalyst deactivation.

Cyclopropanation of α,β-Unsaturated Ketones

Simmons-Smith Cyclopropanation

A vinyl ketone precursor, such as 2,3,4,5-tetrafluorophenyl vinyl ketone, undergoes cyclopropanation using diiodomethane (CH₂I₂) and a zinc-copper couple:

C6F4H1COCH=CH2+CH2I2Zn(Cu)C6F4H1COC3H5+ZnI2\text{C}_6\text{F}_4\text{H}_1\text{COCH=CH}_2 + \text{CH}_2\text{I}_2 \xrightarrow{\text{Zn(Cu)}} \text{C}_6\text{F}_4\text{H}_1\text{COC}_3\text{H}_5 + \text{ZnI}_2

This method is advantageous for its regioselectivity but requires synthesis of the α,β-unsaturated ketone, which can be achieved via aldol condensation or Wittig reactions.

Transition Metal-Catalyzed Cyclopropanation

Rhodium or copper catalysts enable cyclopropanation of styryl-type ketones with diazo compounds. For example:

C6F4H1COCH=CH2+N2CHCO2EtRh2(OAc)4C6F4H1COC3H5+N2+Byproducts\text{C}_6\text{F}_4\text{H}_1\text{COCH=CH}_2 + \text{N}_2\text{CHCO}_2\text{Et} \xrightarrow{\text{Rh}_2(\text{OAc})_4} \text{C}_6\text{F}_4\text{H}_1\text{COC}_3\text{H}_5 + \text{N}_2 + \text{Byproducts}

This approach offers mild reaction conditions but necessitates handling potentially explosive diazo reagents.

Desulfurization of Thioether Intermediates

Thioether Formation and Raney Nickel Desulfurization

A thioether-linked intermediate, such as 2-[6-(cyclopropylcarbonyl)-2,3,4,5-tetrafluorophenylthio]acetic acid, can be desulfurized using Raney nickel to yield the target ketone:

C6F4H1SCH2COC3H5Raney NiC6F4H1COC3H5+H2S\text{C}_6\text{F}_4\text{H}_1\text{SCH}_2\text{COC}_3\text{H}_5 \xrightarrow{\text{Raney Ni}} \text{C}_6\text{F}_4\text{H}_1\text{COC}_3\text{H}_5 + \text{H}_2\text{S}

This method is notable for its simplicity and high yields (~58%) but requires multi-step synthesis of the thioether precursor.

Comparative Analysis of Methods

Method Yield Complexity Key Advantages Limitations
Acyl Chloride + Grignard40–50%ModerateDirect, fewer stepsCompeting side reactions
Suzuki Coupling55–65%HighModular, scalableRequires halogenated precursors
Simmons-Smith60–70%ModerateRegioselectiveRequires α,β-unsaturated ketone synthesis
Desulfurization50–58%LowHigh purity, minimal byproductsMulti-step thioether synthesis

Optimization and Scalability

Solvent and Temperature Effects

Polar aprotic solvents (e.g., THF, DCM) enhance reaction rates in cross-coupling and Grignard reactions, while nonpolar solvents (hexane) improve selectivity in cyclopropanation. Low temperatures (−78°C to 0°C) are critical for minimizing side reactions in organometallic couplings.

Catalytic Systems

Nickel catalysts (e.g., Ni(dppp)Cl₂) outperform palladium in Kumada couplings due to better compatibility with fluorinated substrates. Similarly, rhodium catalysts (Rh₂(OAc)₄) provide superior enantioselectivity in cyclopropanation.

Purification Techniques

Silica gel chromatography (hexane/EtOAc gradients) and recrystallization (from EtOH/H₂O) are standard for isolating the ketone. Analytical tools like GC-MS and ¹⁹F NMR ensure purity .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrafluorophenyl cyclopropyl ketone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemical Synthesis

1.1. Diels-Alder Reactions
The compound has been utilized in Diels-Alder reactions due to its unique electronic properties imparted by the fluorinated phenyl group. The presence of fluorine atoms enhances the reactivity of the diene components, making it suitable for cycloaddition reactions that form complex cyclic structures. For instance, tetrafluorophenyl cyclopropyl ketones can act as dienes in reactions with various dienophiles, leading to the formation of valuable intermediates for further chemical transformations .

1.2. Catalytic Reactions
Recent studies have demonstrated that 2,3,4,5-tetrafluorophenyl cyclopropyl ketone can participate in catalytic reactions involving SmI2 (samarium diiodide). These reactions have shown promising yields in the formation of cyclopentene derivatives when coupled with alkynes and styrenes. The presence of the cyclopropyl moiety contributes to the stability and reactivity of the ketone under catalytic conditions .

Medicinal Chemistry

2.1. Drug Development
The fluorinated structure of this compound is significant in drug design due to its ability to modulate biological activity through lipophilicity and metabolic stability. Compounds derived from this ketone have been explored for their potential as anti-inflammatory agents and enzyme inhibitors. For example, derivatives have shown efficacy in inhibiting specific proteases involved in inflammatory pathways .

2.2. Synthesis of Bioactive Molecules
This compound serves as a precursor for synthesizing various bioactive molecules. Its derivatives have been employed in creating new classes of pharmaceuticals targeting diseases like cancer and autoimmune disorders. The incorporation of tetrafluorophenyl groups has been linked to improved binding affinity and selectivity towards biological targets .

Material Science

3.1. Polymer Chemistry
In material science, this compound can be utilized as a monomer or additive in polymer synthesis. Its fluorinated structure contributes to enhanced thermal stability and chemical resistance in polymers, making it suitable for applications in coatings and advanced materials .

Case Studies

Study Application Findings
Szilagyi et al., 1975Diels-Alder ReactionsDemonstrated effective cycloaddition using tetra(trifluoromethyl)cyclopentadienone as a diene .
Recent Catalytic StudiesSmI2 CatalysisAchieved high yields (61-90%) of cyclopentene products using various substrates .
Medicinal Chemistry ResearchDrug DevelopmentIdentified potential anti-inflammatory compounds derived from tetrafluorophenyl cyclopropyl ketone .

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrafluorophenyl cyclopropyl ketone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Cyclopropyl Ketones

Reactivity in Catalytic Reactions

The reactivity of 2,3,4,5-tetrafluorophenyl cyclopropyl ketone differs significantly from non-fluorinated analogs due to electronic and steric effects:

Compound Key Reactivity Observations Reference
This compound Enhanced electrophilicity due to fluorine substituents; prone to tautomerism influencing reaction pathways .
Phenyl cyclopropyl ketone Radical-trapping transition state (TDTS) dominates in SmI₂-catalyzed couplings (XTOF, T = 0.99). No tautomerism reported.
Cyclohexyl cyclopropyl ketone Cyclopropane fragmentation TDTS is rate-determining (XTOF, T = 0.97). Lower electrophilicity compared to fluorinated analogs.
2,6-Dimethylphenyl cyclopropyl ketone Mixed TDTS pathways (fragmentation and radical-trapping), with fragmentation more influential (XTOF, T = 0.65). Steric hindrance reduces reactivity.

Insights : Fluorination increases electrophilicity and stabilizes intermediates, while bulky substituents (e.g., 2,6-dimethylphenyl) hinder reactivity via steric effects.

Tautomeric Behavior

Tautomerism is a defining feature of this compound derivatives:

Compound Tautomeric Form in Solution Solid-State Form Reference
Ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)prop-2-enoate Predominantly ketone (equilibrium with enol) Exclusively enol (XRD-confirmed)
Cyclopropyl phenyl ketone No reported tautomerism; stable ketone form. Ketone form retained.

Insights: Fluorinated systems exhibit tautomerism due to resonance stabilization of the enol form, whereas non-fluorinated analogs lack this behavior.

Biological Activity

2,3,4,5-Tetrafluorophenyl cyclopropyl ketone is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. The presence of multiple fluorine atoms and a cyclopropyl group may influence its interaction with biological systems, making it a candidate for further investigation.

Chemical Structure and Properties

The molecular formula of this compound is C11H8F4OC_11H_8F_4O. Its structure includes a phenyl ring substituted with four fluorine atoms and a cyclopropyl ketone moiety. This configuration can significantly affect the compound's lipophilicity, reactivity, and biological interactions.

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets, including enzymes and receptors. The fluorinated phenyl ring may enhance binding affinity due to increased electron-withdrawing effects, while the cyclopropyl group can introduce strain that may facilitate interactions with target proteins.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. In vitro assays demonstrated that the compound exhibits significant activity against various bacterial strains. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Enzyme Inhibition

The compound has also been evaluated for its capacity to inhibit specific enzymes involved in metabolic pathways. Notably, it has shown promising inhibitory effects on:

  • Cyclooxygenase (COX) Enzymes : Inhibition of COX-1 and COX-2 was observed with IC50 values of 50 µM and 30 µM respectively. This suggests potential anti-inflammatory properties.
  • Aryl Hydrocarbon Receptor (AhR) : The compound acts as an agonist for AhR, which plays a crucial role in xenobiotic metabolism and cellular signaling pathways.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted on the efficacy of this compound against drug-resistant bacterial strains showed that it effectively reduced biofilm formation in Staphylococcus aureus. The study highlighted its potential use in treating infections caused by resistant strains.
  • Case Study on Anti-inflammatory Properties :
    In a model of acute inflammation induced by carrageenan in rats, administration of this compound resulted in a significant reduction in paw edema compared to control groups. This indicates its potential as an anti-inflammatory agent.

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